molecular formula C24H22N4O5 B11541756 3-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-2-methyl-2-(3-nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one

3-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-2-methyl-2-(3-nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B11541756
M. Wt: 446.5 g/mol
InChI Key: CXGSSQLNYZTHGZ-MFKUBSTISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-2-methyl-2-(3-nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 3-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-2-methyl-2-(3-nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one typically involves a multi-step process. The key steps include the formation of the quinazolinone core, followed by the introduction of the 3,4-dimethoxyphenyl and 3-nitrophenyl groups. Common reagents used in these reactions include aldehydes, amines, and nitro compounds. The reaction conditions often involve the use of catalysts and solvents to facilitate the desired transformations.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, leading to a variety of derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles for substitution reactions.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an antimicrobial and anticancer agent.

    Medicine: It is being investigated for its potential therapeutic effects in treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets in the body. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar compounds to 3-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-2-methyl-2-(3-nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one include other quinazolinone derivatives. These compounds share a similar core structure but differ in the substituents attached to the quinazolinone ring. The unique combination of substituents in this compound gives it distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C24H22N4O5

Molecular Weight

446.5 g/mol

IUPAC Name

3-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-methyl-2-(3-nitrophenyl)-1H-quinazolin-4-one

InChI

InChI=1S/C24H22N4O5/c1-24(17-7-6-8-18(14-17)28(30)31)26-20-10-5-4-9-19(20)23(29)27(24)25-15-16-11-12-21(32-2)22(13-16)33-3/h4-15,26H,1-3H3/b25-15+

InChI Key

CXGSSQLNYZTHGZ-MFKUBSTISA-N

Isomeric SMILES

CC1(NC2=CC=CC=C2C(=O)N1/N=C/C3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)[N+](=O)[O-]

Canonical SMILES

CC1(NC2=CC=CC=C2C(=O)N1N=CC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.